molecular formula C7H8BClO2 B1353034 4-Chloro-2-methylphenylboronic acid CAS No. 209919-30-2

4-Chloro-2-methylphenylboronic acid

Cat. No.: B1353034
CAS No.: 209919-30-2
M. Wt: 170.4 g/mol
InChI Key: SRXXSLUUAWHGBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

4-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-chloro-2-methylphenyl group) from boron to palladium . This is followed by the oxidative addition of the palladium to the electrophilic organic groups, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The products of these reactions often serve as intermediates in the synthesis of more complex organic molecules .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent . The compound should be stored in a cool, dark place, preferably at a temperature below 15°C .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and halides, catalyzed by palladium. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. For instance, palladium complexes facilitate the oxidative addition of this compound to form a palladium-boron intermediate, which then undergoes transmetalation with an organohalide to produce the desired coupled product .

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedThis compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling, the compound forms a complex with palladium, facilitating the oxidative addition and transmetalation steps. This interaction is crucial for the formation of carbon-carbon bonds, which are essential for synthesizing various organic compounds. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under standard conditions but may degrade over time, especially in the presence of moisture or light. Long-term studies have shown that this compound can maintain its activity for extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, necessitating careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound may influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism. Enzymes such as oxidoreductases and transferases may play a role in the metabolism of this compound, facilitating its conversion to other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically involve:

    Reagents: 4-chloro-2-methylphenylmagnesium bromide, trimethyl borate

    Solvent: Diethyl ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of palladium-catalyzed borylation of aryl halides is another industrially relevant method .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

    Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH)

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol)

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Protodeboronation: 4-chloro-2-methylbenzene

    Oxidation: 4-chloro-2-methylphenol

Comparison with Similar Compounds

4-Chloro-2-methylphenylboronic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly in its use for specific synthetic transformations and research applications.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXXSLUUAWHGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407549
Record name 4-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209919-30-2
Record name 4-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-methylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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